Ruberythric acid

Catalog No.
S578577
CAS No.
152-84-1
M.F
C25H26O13
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruberythric acid

CAS Number

152-84-1

Product Name

Ruberythric acid

IUPAC Name

1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione

Molecular Formula

C25H26O13

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1

InChI Key

GCGGSVAWTYHZBI-CVQRFVFPSA-N

SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Synonyms

beta-2-Alizarin primeveroside; Rubian; Rubianic acid

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O

The exact mass of the compound Ruberythric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ruberythric acid (alizarin 2-O-primeveroside) is a primary anthraquinone glycoside and the direct biochemical precursor to the prominent dye alizarin. Unlike free anthraquinones, this primeveroside exhibits high hydrophilicity, making it highly soluble in aqueous and mild ethanolic systems. In industrial and analytical procurement, it is primarily sourced as a high-purity reference standard (≥95.0% HPLC) for botanical authentication, a water-soluble dye precursor for controlled hydrolysis, and a specific substrate for beta-glucosidase assays. Its glycosylated structure protects the reactive aglycone core, ensuring stability during storage and formulation while allowing for targeted release under specific enzymatic or acidic conditions[1].

Substituting pure ruberythric acid with its aglycone, alizarin, or crude botanical extracts introduces severe process limitations. Alizarin is highly hydrophobic and practically insoluble in water, requiring organic solvents or strong alkaline conditions for dissolution, which disrupts biological assays and mild formulation matrices. Conversely, utilizing crude madder extracts introduces lucidin primeveroside, a co-occurring glycoside that hydrolyzes into the highly mutagenic aglycone lucidin. Procuring pure ruberythric acid isolates the alizarin-generating pathway, eliminating both the solubility bottleneck of the aglycone and the toxicological hazards of crude botanical mixtures [1].

Aqueous Solubility and Extraction Efficiency

The glycosylation of the alizarin core fundamentally alters the molecule's physical properties, making it highly processable in aqueous environments. In comparative extraction studies, the recovery ratio of glycosides to alizarin is heavily skewed due to these solubility differences. Pure ruberythric acid dissolves readily in water and mild ethanol-water mixtures, yielding a glycoside-to-alizarin recovery ratio of 236.8:1 mg/cm³ in ethanol and 21.7:1 mg/cm³ in water. In contrast, the aglycone alizarin remains largely insoluble and precipitates out of aqueous solutions [1].

Evidence DimensionAqueous solubility and phase recovery
Target Compound DataRuberythric acid: Highly soluble, driving a 21.7:1 glycoside-to-alizarin recovery ratio in water.
Comparator Or BaselineAlizarin (Aglycone): Practically insoluble in water.
Quantified DifferenceOver 20-fold greater recovery in aqueous media compared to the aglycone.
ConditionsRoom temperature aqueous and mild ethanol-water extraction systems.

Enables the development of homogeneous aqueous formulations and biological assays without the need for harsh organic solvents or surfactants.

Toxicological Profile During Hydrolysis

When generating alizarin for downstream biochemical or material applications, the choice of precursor is critical for safety and regulatory compliance. Hydrolysis of pure ruberythric acid selectively yields only alizarin and primeverose. In contrast, the use of crude Rubia tinctorum extracts results in the simultaneous hydrolysis of the co-occurring glycoside lucidin primeveroside, which generates lucidin—a known mutagenic compound. By procuring isolated ruberythric acid, manufacturers bypass the formation of mutagenic byproducts entirely, ensuring a safe conversion process [1].

Evidence DimensionMutagenic byproduct generation during hydrolysis
Target Compound DataRuberythric acid: Yields 100% non-mutagenic alizarin upon hydrolysis.
Comparator Or BaselineCrude Madder Extract: Yields mutagenic lucidin alongside alizarin.
Quantified DifferenceComplete elimination of mutagenic lucidin formation.
ConditionsAcidic, basic, or enzymatic hydrolysis conditions.

Essential for regulatory compliance in consumer-facing dye formulations and safe laboratory handling.

Botanical Authentication and Chemotaxonomic Benchmarking

Ruberythric acid serves as a definitive chemotaxonomic marker for differentiating Rubia tinctorum from closely related adulterants. Quantitative NMR and HPLC analyses rely on ruberythric acid—typically quantified at 1.67 ± 0.02% in standardized R. tinctorum root extracts—to verify species authenticity. Closely related species often contain predominantly purpurin and munjistin with only trace alizarin derivatives. The use of a high-purity ruberythric acid standard is mandatory for validating these botanical supply chains and calibrating analytical equipment [1].

Evidence DimensionMarker concentration for species differentiation
Target Compound DataRuberythric acid: Quantified at 1.67 ± 0.02% in authentic R. tinctorum extracts.
Comparator Or BaselineAdulterant/Related Species (e.g., R. cordifolia): Contain trace or zero ruberythric acid.
Quantified DifferenceDistinct presence vs. absence profile for definitive botanical QA/QC.
ConditionsNMR and HPLC-UV/DAD analysis of raw botanical extracts.

Provides the exact analytical benchmark required to detect adulteration and verify the botanical origin of commercial madder supplies.

Analytical Reference Standard for Botanical QA/QC

Due to its specific presence in Rubia tinctorum and absence in related species, high-purity ruberythric acid is the preferred HPLC and NMR reference standard for authenticating madder root extracts and detecting adulteration in the herbal supply chain [1].

Substrate for Beta-Glucosidase and Erythrozym Assays

The compound's high aqueous solubility and specific primeveroside linkage make it an ideal biochemical substrate for measuring the activity of endogenous plant enzymes (such as erythrozym) and other beta-glucosidases, allowing for precise spectrophotometric tracking of alizarin release [2].

Precursor for Mutagen-Free Natural Dye Formulations

By utilizing isolated ruberythric acid instead of crude root extracts, manufacturers can perform controlled hydrolysis to produce high-value alizarin dyes without the simultaneous generation of mutagenic lucidin, ensuring compliance with modern safety regulations [3].

XLogP3

-1.2

UNII

4360A2Y7JD

Other CAS

152-84-1

Wikipedia

Ruberythric acid

Dates

Last modified: 04-14-2024

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